molecular formula C15H10N4O3 B11690867 N'-[(E)-(4-cyanophenyl)methylidene]-3-nitrobenzohydrazide

N'-[(E)-(4-cyanophenyl)methylidene]-3-nitrobenzohydrazide

Cat. No.: B11690867
M. Wt: 294.26 g/mol
InChI Key: KFUIEUOCEOCRGW-LICLKQGHSA-N
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Description

N’-[(E)-(4-cyanophenyl)methylidene]-3-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-cyanophenyl)methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 4-cyanobenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-cyanophenyl)methylidene]-3-nitrobenzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-cyanophenyl)methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted hydrazones with different functional groups.

Scientific Research Applications

N’-[(E)-(4-cyanophenyl)methylidene]-3-nitrobenzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-cyanophenyl)methylidene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the presence of the nitro and cyano groups can influence its reactivity and interactions with biological molecules, potentially leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-nitrobenzohydrazide

Uniqueness

N’-[(E)-(4-cyanophenyl)methylidene]-3-nitrobenzohydrazide is unique due to the presence of both the cyano and nitro functional groups. These groups contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups in a single molecule provides unique opportunities for its use in various scientific and industrial applications.

Properties

Molecular Formula

C15H10N4O3

Molecular Weight

294.26 g/mol

IUPAC Name

N-[(E)-(4-cyanophenyl)methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C15H10N4O3/c16-9-11-4-6-12(7-5-11)10-17-18-15(20)13-2-1-3-14(8-13)19(21)22/h1-8,10H,(H,18,20)/b17-10+

InChI Key

KFUIEUOCEOCRGW-LICLKQGHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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